molecular formula C15H8BrFN2O2S B2600615 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-41-0

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2600615
CAS No.: 1206993-41-0
M. Wt: 379.2
InChI Key: DSGWOPSCQPWDMK-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a substituted benzothiazine derivative characterized by a 1,4-benzothiazine core functionalized with a sulfone group (1,1-dioxide), a cyano group at position 2, and a 2-bromo-4-fluorophenyl substituent at position 2. Its synthesis likely involves cyclization of sulfonamide intermediates or condensation reactions of substituted benzenethiols, as reported for structurally related analogs .

Properties

IUPAC Name

4-(2-bromo-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFN2O2S/c16-12-7-10(17)5-6-13(12)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWOPSCQPWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiazine Core: The initial step involves the formation of the benzothiazine core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Bromine and Fluorine Substituents: The phenyl ring is then functionalized with bromine and fluorine atoms. This can be done through electrophilic aromatic substitution reactions using bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.

    Addition of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide (BrCN) or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Reactivity)

The 2-bromo-4-fluorophenyl moiety enables regioselective substitution reactions. Key findings include:

Copper-Catalyzed Ullmann-Type Coupling

  • Reagents : Cu(I) catalysts (e.g., CuI), aryl amines, or thioamides.

  • Conditions : DMF, 80–110°C, 12–24 hrs.

  • Outcome : Bromine is replaced by sulfur or nitrogen nucleophiles. For example, coupling with thiourea derivatives forms thioether-linked analogs (Table 1) .

Product StructureYield (%)ConditionsSource
S-Arylated benzothiazine derivatives44–96CuI, DMF, 100°C, 24 hrs
Piperazine-substituted analogs43–63K₂CO₃, DMF, reflux

Buchwald-Hartwig Amination

  • Reagents : Pd catalysts, primary/secondary amines.

  • Applications : Forms amine derivatives with potential pharmacological activity .

Carbonitrile Functionalization

The 2-carbonitrile group undergoes hydrolysis and nucleophilic additions:

Acid-Catalyzed Hydrolysis

  • Reagents : H₂SO₄ (conc.), H₂O.

  • Product : Corresponding carboxylic acid (confirmed by IR: 1720 cm⁻¹ C=O stretch) .

Grignard Addition

  • Reagents : RMgX (R = alkyl/aryl).

  • Outcome : Forms ketones or secondary alcohols, depending on stoichiometry.

Benzothiazine Ring Reactivity

The 1,4-benzothiazine 1,1-dioxide core participates in:

Oxidative Functionalization

  • Reagents : H₂O₂/CH₃COOH.

  • Observation : Limited further oxidation due to pre-existing sulfone groups.

Electrophilic Aromatic Substitution

  • Reagents : HNO₃/H₂SO₄.

  • Outcome : Nitration occurs at the C-6 position (HPLC-MS: m/z 419 [M+H]⁺) .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acids.

  • Conditions : DME/H₂O, 80°C, 12 hrs.

  • Yield : 65–85% for biaryl derivatives .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show:

  • Antimicrobial Activity : Gram-positive bacteria inhibition (MIC: 2–8 µg/mL) .

  • Enzyme Inhibition : Interaction with cytochrome P450 isoforms (IC₅₀: 1.2–3.5 µM) .

Stability and Degradation

  • pH Stability : Stable at pH 4–9 (HPLC purity >95%). Degrades under strongly acidic (pH <2) or basic (pH >12) conditions.

  • Thermal Stability : Decomposes above 250°C (DSC data).

Key Mechanistic Insights

  • Bromine Substitution : Oxidative addition of Cu(I) to bromine precedes nucleophilic attack (Scheme 1) .

  • Carbonitrile Reactivity : Polarized C≡N bond facilitates hydrolysis and Grignard additions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including the compound , exhibit significant antimicrobial properties. Studies have shown that certain benzothiazine derivatives possess antibacterial activity against Gram-positive bacteria and fungi. The presence of bromine in the structure may enhance this activity, suggesting a structure-activity relationship worth exploring further .

Anticonvulsant Properties

In a study focusing on thiazole and benzothiazine derivatives, compounds similar to 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide were evaluated for their anticonvulsant effects. The results indicated that modifications to the benzothiazine structure could lead to significant anticonvulsant activity, highlighting the potential for developing new treatments for epilepsy and related disorders .

Antitumor Activity

The compound's structural characteristics suggest potential applications in oncology. Research has demonstrated that certain benzothiazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2) cells. The introduction of electron-withdrawing groups appears to enhance their antitumor efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzothiazine derivatives is crucial for optimizing their pharmacological profiles. The presence of substituents like bromine and fluorine can significantly impact the biological activity of these compounds. For instance:

  • Bromine Substitution : Enhances antibacterial properties.
  • Fluorine Substitution : May influence metabolic stability and bioavailability.

Case Study 1: Antimicrobial Screening

A series of synthesized benzothiazine derivatives were tested against various microbial strains. The results indicated that those with specific halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

Case Study 2: Anticonvulsant Evaluation

In a controlled study using picrotoxin-induced convulsion models, several benzothiazine derivatives were evaluated for their anticonvulsant properties. Compounds similar to this compound showed promising results, indicating their potential as effective anticonvulsants .

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The benzothiazine core can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms may enhance the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide with key analogs, emphasizing substituent effects on activity:

Compound Name Substituents Pharmacological Target Key Findings Reference
This compound 2-Bromo-4-fluorophenyl at position 4 Hypothesized: K(ATP) channels or calcium channels (based on analogs) No direct data; bromo/fluoro groups may enhance lipophilicity and target binding N/A
7-Chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (3f) 7-Cl, 3-isopropylamino K(ATP) channels (Kir6.2/SUR1) Activates K(ATP) channels; hyperpolarizes β-cell membranes; inhibits insulin release (IC₅₀ ~10 µM)
7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (3a) 7-Cl, 3-methyl K(ATP) channels Reduces plasma insulin levels and blood pressure in rats
4-(3-Cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 3-Cyanophenyl, methyl ester Unknown (structural analog) Laboratory use only; no reported bioactivity
6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Thienothiadiazine core Pancreatic β-cell K(ATP) channels Selective activation (EC₅₀ ~0.1 µM); minimal cardiovascular effects
2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides Thienothiadiazine core Voltage-dependent calcium channels Blocks Ca²⁺ channels; antihypertensive effects in vivo

Key Structural-Activity Relationship (SAR) Insights

Substituent Position and Halogen Effects: The 7-chloro substitution in compounds 3a and 3f enhances K(ATP) channel activation, likely by increasing electron-withdrawing effects and stabilizing receptor interactions. In contrast, the 2-bromo-4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability due to halogen size (Br > Cl) and fluorine’s electronegativity . Aryl vs. Alkylamino Groups: 3-Substituted alkylamino groups (e.g., isopropylamino in 3f) enhance selectivity for pancreatic β-cell K(ATP) channels over cardiovascular isoforms, whereas aryl groups (e.g., 3-cyanophenyl in ) may shift activity toward other targets.

Core Heterocycle Modifications: Replacing the benzothiazine core with a thienothiadiazine (as in ) alters ion channel selectivity. Thienothiadiazines exhibit potent Ca²⁺ channel blockade, while benzothiazines favor K(ATP) modulation.

Functional Group Impact: The cyano group at position 2 is critical for maintaining planar conformation and hydrogen-bonding interactions with SUR1 subunits of K(ATP) channels .

Pharmacological Divergence

  • K(ATP) Activation vs. Ca²⁺ Channel Blockade: Benzothiazine derivatives with chloro/alkylamino substitutions (e.g., 3f) primarily activate K(ATP) channels, reducing insulin secretion and blood pressure . Thienothiadiazines (e.g., ) block Ca²⁺ channels, showing antihypertensive effects without affecting insulin release.

Biological Activity

The compound 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

  • Antihypertensive and Vasodilating Effects :
    • Benzothiazine derivatives have demonstrated significant antihypertensive properties through mechanisms involving intracellular calcium antagonism. These compounds can inhibit smooth muscle contraction by blocking calcium entry through channels and releasing calcium from intracellular stores .
    • Specifically, compounds with bromine and fluorine substituents have been noted for their enhanced vasodilating activity, making them potential candidates for treating hypertension .
  • Anticancer Activity :
    • Recent studies have shown that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines, including HT-29 human colon cancer cells. The presence of specific substituents on the phenyl ring has been linked to increased anticancer potency .
    • Structure-activity relationship analysis indicates that electron-withdrawing groups enhance the antiproliferative activity of these compounds .
  • Antimicrobial Activity :
    • Some benzothiazine derivatives have shown promising antibacterial properties against Gram-positive bacteria. The presence of halogen substituents (e.g., bromine and chlorine) has been correlated with increased antimicrobial efficacy .

Study 1: Antihypertensive Activity

A series of 1,4-benzothiazine derivatives were synthesized and evaluated for their vasodilating effects in animal models. The study found that compounds with a bromine atom at the 2-position exhibited significant reductions in blood pressure, attributed to their ability to act as calcium channel blockers .

Study 2: Anticancer Efficacy

In an investigation into the anticancer potential of benzothiazine derivatives, a compound structurally similar to This compound was tested against HT-29 cells. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a robust anticancer effect linked to its molecular structure .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is heavily influenced by their chemical structure:

Substituent PositionTypeEffect on Activity
2BromineIncreases vasodilating effect
4FluorineEnhances anticancer activity
ParaMethylBoosts antibacterial properties

This table summarizes key findings from SAR analyses that highlight how modifications to the benzothiazine framework can optimize biological activity.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide?

Answer:
The synthesis typically involves cyclization of α-benzene sulfonamido acrylonitrile derivatives under controlled conditions. For example, Schou et al. (2005) reported a multi-step process starting with halogenated aryl precursors, where microwave-assisted cyclization significantly improved yield (60–85%) compared to conventional thermal methods (40–50%) . Key steps include:

  • Sulfonamide formation : Reacting 2-bromo-4-fluorobenzylamine derivatives with sulfonyl chlorides.
  • Cyclization : Using microwave irradiation (150–200°C, 10–30 min) to form the benzothiazine core.
  • Nitrogen incorporation : Introducing the carbonitrile group via nucleophilic substitution.
    Characterization via 1H^1H-NMR and IR is critical to confirm the absence of byproducts like desulfurized intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry (MS) is essential:

  • 1H^1H-NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.5–4.0 ppm for adjacent CH2_2) .
  • IR : Strong absorption bands at 1350–1380 cm1^{-1} (SO2_2 symmetric stretch) and 2200–2250 cm1^{-1} (C≡N stretch) confirm functional groups .
  • MS : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula.

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiazine derivatives?

Answer:
Discrepancies often arise from structural variations or assay conditions. For example:

  • Substituent effects : notes that bulkier groups (e.g., tert-butyl) reduce ATP-sensitive potassium channel activation, whereas electron-withdrawing groups (Br, F) enhance binding affinity .
  • Assay standardization : Compare in vitro (patch-clamp) vs. in vivo (oral administration) data. Schou et al. (2005) observed oral bioavailability differences due to metabolic stability .
  • Control experiments : Include positive controls (e.g., cromakalim for potassium channels) and validate purity via HPLC to exclude confounding impurities .

Advanced: What experimental strategies optimize structure-activity relationships (SAR) for this compound?

Answer:

  • Variation of substituents : Systematically modify the bromo-fluorophenyl moiety (e.g., replace Br with Cl or CF3_3) to assess electronic effects on potassium channel activation .
  • Scaffold hopping : Replace the benzothiazine core with bioisosteres (e.g., quinazoline) while retaining the sulfone and nitrile groups .
  • Docking studies : Use computational models (e.g., SUR1/Kir6.2 channel) to predict binding interactions and guide synthetic priorities .

Basic: How is the purity of this compound validated in pharmacological studies?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) ensures ≥95% purity .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis should align with theoretical values within ±0.4% .

Advanced: What mechanisms explain its role as a potassium channel opener?

Answer:
The compound interacts with SUR subunits of ATP-sensitive potassium channels:

  • Electrophysiological assays : Patch-clamp studies on pancreatic β-cells show concentration-dependent hyperpolarization (EC50_{50} = 1.2–3.5 μM) .
  • Metabolic stability : Fluorine at the 4-position enhances resistance to cytochrome P450 oxidation, prolonging in vivo activity .

Basic: What are the key stability considerations during storage?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfone group.
  • Moisture control : Use desiccants to avoid hydrolysis of the nitrile group .

Advanced: How can contradictory solubility data be addressed in formulation studies?

Answer:

  • Solvent screening : Test DMSO (for in vitro assays) vs. PEG-400 (for in vivo delivery).
  • Salt formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

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